2-(Hydroxymethyl)-5-nitrophenol
Overview
Description
2-(Hydroxymethyl)-5-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. DNA Hydroxymethylation Detection
2-(Hydroxymethyl)-5-nitrophenol plays a role in the detection of DNA hydroxymethylation, an important epigenetic modification in mammals. A biosensor utilizing this compound, along with enzymatic signal amplification, can sensitively detect the level of 5-hydroxymethylcytosine (5hmC) in DNA. This is crucial for understanding the functions of 5hmC and its correlation with tumors (Zhou et al., 2015).
2. Enzymatic Activity Studies
Studies on the hydroxylation of p-nitrophenol, a closely related compound, have shed light on the activities of various cytochrome P450 enzymes. This research contributes to our understanding of drug metabolism and toxicity, as well as enzyme specificity in chemical transformations (Zerilli et al., 1997).
3. Environmental Degradation Studies
The compound's analogs, such as 2-chloro-5-nitrophenol, are used to study the microbial degradation of chlorinated nitroaromatic pollutants. Research on bacteria that can degrade these compounds contributes to bioremediation efforts and our understanding of environmental pollutant degradation pathways (Schenzle et al., 1999).
4. Protein Research
This compound and its derivatives serve as protein reagents. Their sensitivity to environmental changes allows for the study of enzyme-substrate interactions and protein behavior under various conditions (Horton et al., 1965).
5. Bioactivation Studies
Research on related compounds like 5-hydroxymethyl-2-furaldehyde, which undergoes metabolic activation through sulfonation, helps in understanding the mechanisms of toxicity and mutagenesis in various compounds. This is vital for assessing food safety and potential health risks (Lee et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(hydroxymethyl)-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOREGNWACQXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473456 | |
Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-40-8 | |
Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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